molecular formula C13H17N3O3 B2395003 N-[2-[(1,5-Dimethyl-6-oxopyridin-3-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2198121-89-8

N-[2-[(1,5-Dimethyl-6-oxopyridin-3-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide

Cat. No.: B2395003
CAS No.: 2198121-89-8
M. Wt: 263.297
InChI Key: KQILBOQUCNGJQX-UHFFFAOYSA-N
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Description

N-[2-[(1,5-Dimethyl-6-oxopyridin-3-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide is a complex organic compound that belongs to the class of pyridone derivatives. This compound is characterized by its unique structure, which includes a pyridone ring substituted with dimethyl and oxo groups, and an amide linkage to a methylprop-2-enamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(1,5-Dimethyl-6-oxopyridin-3-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide typically involves the following steps:

    Formation of the Pyridone Ring: The initial step involves the formation of the pyridone ring through a cyclization reaction. This can be achieved by reacting appropriate precursors such as 3,5-dimethyl-4-hydroxy-2-pyridone with suitable reagents under controlled conditions.

    Amidation: The pyridone derivative is then subjected to amidation with N-methylprop-2-enamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve the efficiency and scalability of the process. Ultrasonication is also employed to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

N-[2-[(1,5-Dimethyl-6-oxopyridin-3-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or pyridone moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of N-[2-[(1,5-Dimethyl-6-oxopyridin-3-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[(1,5-Dimethyl-6-oxopyridin-3-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide is unique due to its specific substitution pattern and the presence of both pyridone and amide functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-[(1,5-dimethyl-6-oxopyridin-3-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-5-12(18)15(3)8-11(17)14-10-6-9(2)13(19)16(4)7-10/h5-7H,1,8H2,2-4H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQILBOQUCNGJQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN(C1=O)C)NC(=O)CN(C)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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